molecular formula C18H24ClN3O4S B2902566 Methyl 5,5,7,7-tetramethyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1184997-22-5

Methyl 5,5,7,7-tetramethyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B2902566
CAS RN: 1184997-22-5
M. Wt: 413.92
InChI Key: ASHGIYLOGOSBEU-UHFFFAOYSA-N
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Description

The compound is a derivative of isoxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The specific compound you mentioned has additional functional groups and rings attached to it, which could significantly alter its properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include an isoxazole ring and a tetrahydrothieno[2,3-c]pyridine ring. These rings, along with the various substituents, would likely have a significant impact on the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the isoxazole and tetrahydrothieno[2,3-c]pyridine rings, as well as the various substituents. Isoxazoles are known to participate in a variety of reactions, including cycloadditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the isoxazole and tetrahydrothieno[2,3-c]pyridine rings, as well as the various substituents, would likely affect its solubility, stability, and reactivity .

Scientific Research Applications

Anticancer Properties

The isoxazole scaffold has been explored for its potential as an anticancer agent. Researchers have synthesized derivatives with modifications on the isoxazole ring, including our compound of interest. These derivatives exhibit cytotoxic effects against cancer cells, making them promising candidates for further investigation in cancer therapy .

Antimicrobial Activity

The methyl-substituted isoxazole moiety contributes to antimicrobial properties. Studies have demonstrated that certain isoxazole derivatives inhibit microbial growth, including bacteria and fungi. Our compound may serve as a lead structure for developing novel antimicrobial agents .

Immunosuppressive Effects

Isoxazole derivatives have shown immunosuppressive activity. By modulating immune responses, these compounds could find applications in autoimmune diseases or organ transplantation. The unique structural features of our compound may enhance its immunomodulatory effects .

Neuroprotective Potential

The isoxazole ring system has attracted attention in neuroprotection research. Compounds with similar structures have exhibited neuroprotective effects, potentially mitigating neurodegenerative diseases. Our compound’s specific substitution pattern may contribute to its neuroprotective properties .

Inhibitors of Kinases and Signaling Pathways

The methylisoxazole-carboxamido group could play a crucial role in inhibiting kinases or interfering with signaling pathways. Researchers have explored isoxazole derivatives as kinase inhibitors, targeting specific cellular processes. Our compound might exhibit similar kinase inhibition properties .

ERK (Extracellular Signal-Regulated Kinase) Modulation

ERK, a key player in cell signaling, is associated with various diseases. Isoxazole derivatives have been investigated as potential ERK modulators. Our compound’s unique structure may influence ERK activity, making it relevant for therapeutic interventions .

Future Directions

The study of isoxazole derivatives is an active area of research due to their wide range of biological activities . Future research could potentially explore the synthesis, properties, and biological activity of this specific compound and related compounds.

properties

IUPAC Name

methyl 5,5,7,7-tetramethyl-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S.ClH/c1-9-7-11(25-20-9)14(22)19-15-12(16(23)24-6)10-8-17(2,3)21-18(4,5)13(10)26-15;/h7,21H,8H2,1-6H3,(H,19,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHGIYLOGOSBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5,5,7,7-tetramethyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

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